molecular formula C9H8ClFO3 B6358621 (4-Chloro-2-fluoro-5-methoxy)phenylacetic acid CAS No. 1000547-27-2

(4-Chloro-2-fluoro-5-methoxy)phenylacetic acid

Cat. No.: B6358621
CAS No.: 1000547-27-2
M. Wt: 218.61 g/mol
InChI Key: WYUSJNQCYYLELN-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-5-methoxy)phenylacetic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a chloro, fluoro, and methoxy substituent on the benzene ring, along with an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-5-methoxy)phenylacetic acid typically involves multi-step organic reactions. One common method includes the halogenation of a methoxy-substituted benzene derivative, followed by the introduction of the acetic acid group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoro-5-methoxy)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or reduced aromatic compounds.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

(4-Chloro-2-fluoro-5-methoxy)phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-5-methoxy)phenylacetic acid involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as chloro and fluoro can influence the reactivity and binding affinity of the compound. These interactions can affect enzymatic activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-fluoro)phenylacetic acid
  • (4-Chloro-5-methoxy)phenylacetic acid
  • (2-Fluoro-5-methoxy)phenylacetic acid

Uniqueness

(4-Chloro-2-fluoro-5-methoxy)phenylacetic acid is unique due to the specific combination of substituents on the benzene ring. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-chloro-2-fluoro-5-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-14-8-2-5(3-9(12)13)7(11)4-6(8)10/h2,4H,3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUSJNQCYYLELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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